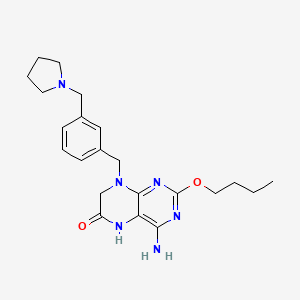
ベサトリモド
概要
説明
ベサトリモドは、ギリアド・サイエンシズが開発した抗ウイルス薬です。免疫系の調節に関与する受容体であるToll様受容体7(TLR7)の強力で選択的なアゴニストとして作用します。 ベサトリモドは、免疫系を刺激し、B型肝炎やHIV/AIDSなどの慢性ウイルス感染症に対する防御能力を高めるために使用されます .
2. 製法
合成経路と反応条件: ベサトリモドの合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。主要なステップには以下が含まれます。
- プテリジン-4-オンコアの形成。
- ブトキシ基の導入。
- ピロリジン-1-イルメチル基をフェニル環に付加。
工業的生産方法: ベサトリモドの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。
- 高収率の反応の使用。
- 副生成物を最小限に抑えるための反応条件の最適化。
- 最終生成物の高純度を確保するための精製技術の実施 .
科学的研究の応用
ベサトリモドは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: TLR7アゴニストとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 免疫応答を調節する役割と様々な細胞タイプへの影響について調査されています。
医学: 慢性B型肝炎やHIV/AIDSの治療のための臨床試験中です。ウイルス量を減らし、免疫応答を高める可能性を示しています。
作用機序
ベサトリモドは、Toll様受容体7(TLR7)のアゴニストとして作用することで効果を発揮します。TLR7に結合すると、受容体を活性化し、サイトカインやインターフェロンの産生につながります。これらの分子は、免疫応答において重要な役割を果たし、ウイルス感染症に対抗する体の能力を高めます。 TLR7の活性化は、樹状細胞やナチュラルキラー細胞の刺激にもつながり、免疫応答をさらに高めます .
類似化合物:
イミキモド: 特定のウイルス感染症や皮膚疾患の治療に使用される別のTLR7アゴニスト。
モトリモド: 同様の免疫調節特性を持つTLR8アゴニスト。
比較:
ベサトリモド対イミキモド: ベサトリモドはTLR7に対してより選択的であり、免疫応答を刺激する能力がより高いことが示されています。
ベサトリモド対モトリモド: 両方の化合物はToll様受容体を活性化しますが、ベサトリモドはTLR7を特異的に標的とするのに対し、モトリモドはTLR8を標的とするため、免疫応答のプロファイルが異なります
生化学分析
Biochemical Properties
Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . Vesatolimod, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .
Cellular Effects
Vesatolimod has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .
Molecular Mechanism
The molecular mechanism of Vesatolimod involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, Vesatolimod can stimulate the immune system, enhancing its ability to combat chronic viral infections .
Temporal Effects in Laboratory Settings
In laboratory settings, Vesatolimod has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of Vesatolimod treatment .
Dosage Effects in Animal Models
In animal models, Vesatolimod has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .
Metabolic Pathways
Vesatolimod is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after Vesatolimod treatment .
Transport and Distribution
Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vesatolimod involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the pteridinone core.
- Introduction of the butoxy group.
- Attachment of the pyrrolidin-1-ylmethyl group to the phenyl ring.
Industrial Production Methods: Industrial production of Vesatolimod follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques to ensure high purity of the final product .
化学反応の分析
反応の種類: ベサトリモドは、以下を含む様々な化学反応を起こします。
酸化: ベサトリモドは、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、分子内の特定の官能基を変換するために使用できます。
置換: 置換反応は、官能基を導入または置換するために使用されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたベサトリモドの様々な誘導体があり、それらはさらなる研究開発に使用できます .
類似化合物との比較
Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.
Motolimod: A TLR8 agonist with similar immune-modulating properties.
Comparison:
Vesatolimod vs. Imiquimod: Vesatolimod is more selective for TLR7 and has shown greater potency in stimulating immune responses.
Vesatolimod vs. Motolimod: While both compounds activate Toll-like receptors, Vesatolimod specifically targets TLR7, whereas Motolimod targets TLR8, leading to different immune response profiles
特性
IUPAC Name |
4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKSTCIRGDTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153741 | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228585-88-3 | |
| Record name | Vesatolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesatolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)
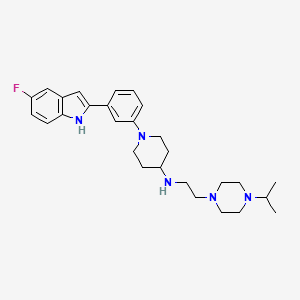
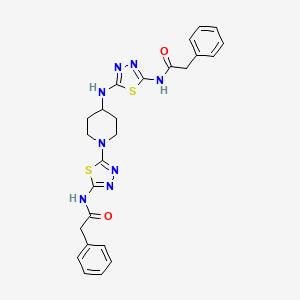
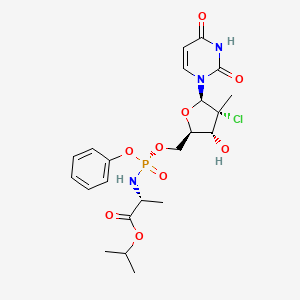
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
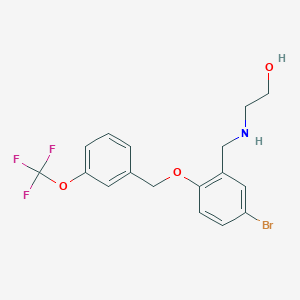
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
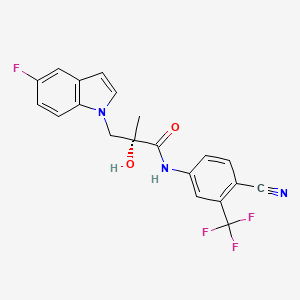
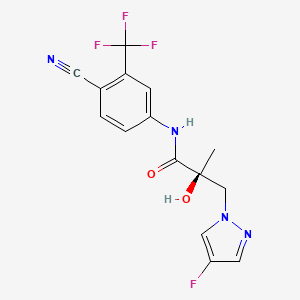
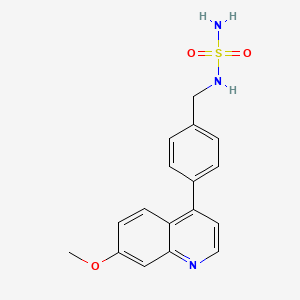
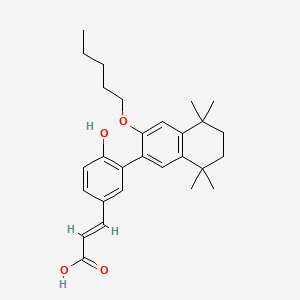
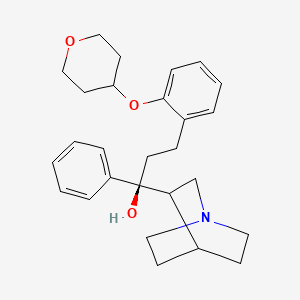
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)
